molecular formula C11H18O3S B13069693 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13069693
M. Wt: 230.33 g/mol
InChI Key: OPVFWHIJQQHGMC-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S. It is characterized by a spirocyclic structure, which includes an oxaspiro ring and an ethylsulfanyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring through a cyclization reaction, followed by the introduction of the ethylsulfanyl group via a substitution reaction. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
  • 2-(Propylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
  • 2-(Butylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Uniqueness

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18O3S

Molecular Weight

230.33 g/mol

IUPAC Name

2-ethylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C11H18O3S/c1-2-15-11(9(12)13)7-10(8-11)3-5-14-6-4-10/h2-8H2,1H3,(H,12,13)

InChI Key

OPVFWHIJQQHGMC-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC2(C1)CCOCC2)C(=O)O

Origin of Product

United States

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